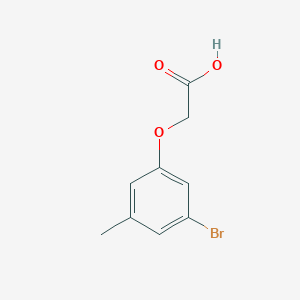

2-(3-Bromo-5-methylphenoxy)acetic acid

Description

2-(3-Bromo-5-methylphenoxy)acetic acid is a halogenated phenylacetic acid derivative characterized by a bromine atom at the 3-position and a methyl group at the 5-position on the aromatic ring, linked to an acetic acid moiety via an ether bond. These derivatives are pivotal intermediates in natural product synthesis, including antimitotic agents like Combretastatin A-4 and Vancomycin-type systems .

Properties

CAS No. |

7507-36-0 |

|---|---|

Molecular Formula |

C9H9BrO3 |

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(3-bromo-5-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9BrO3/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

DENHCCTWBMAPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenoxy)acetic acid typically involves the reaction of 3-bromo-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and generate the phenoxide ion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The methyl group attached to the phenoxy ring can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-5-methylphenoxy)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to plant growth regulation due to its structural similarity to auxins.

Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound mimics the action of natural plant hormones known as auxins. By binding to auxin receptors, it induces uncontrolled growth in plants, leading to their death. This selective action makes it effective in controlling broad-leaf weeds without harming monocotyledonous crops.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

| Compound Name | Substituents (Position) | Functional Group | CAS No. | Similarity Score* |

|---|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Br (3), OMe (4) | Acetic acid | 849052-18-2 | N/A |

| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | Br (4), F (2,5) | Acetic acid | 871035-64-2 | 0.91 |

| 2-(2-Bromo-3-fluorophenyl)acetic acid | Br (2), F (3) | Acetic acid | 958454-33-6 | 0.91 |

| Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | Br (5), OH (2) | Methyl ester | 220801-66-1 | 0.93 |

| 2-(3-Bromo-5-fluorophenyl)acetic acid | Br (3), F (5) | Acetic acid | 202000-99-5 | 0.91 |

*Similarity scores (0–1) are based on structural overlap with the target compound .

Key Observations:

- Substituent Position : The position of bromine significantly impacts electronic properties. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the 3-bromo substituent creates an electron-withdrawing effect, evidenced by a distorted C–C–C angle of 121.5° (vs. 118.2° for OMe) . Comparatively, 4-bromo derivatives (e.g., 2-(4-Bromo-2,5-difluorophenyl)acetic acid) may exhibit different electronic profiles due to para-substitution.

- Functional Groups : Replacement of the acetic acid group with esters (e.g., methyl ester in CAS 220801-66-1) reduces acidity and alters solubility. Esters are typically more lipophilic, influencing their utility in drug delivery .

Crystallographic and Hydrogen-Bonding Features

- Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif) . The dihedral angle between the acetic acid group and the aromatic ring is 78.15°, indicating steric repulsion between substituents .

- Comparison with Fluoro Derivatives : Fluorine’s smaller atomic radius (vs. bromine) may reduce steric hindrance, leading to tighter crystal packing. For instance, 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS 202000-99-5) could exhibit distinct hydrogen-bonding networks due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.